molecular formula C14H24O B034860 1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- CAS No. 103614-86-4

1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl-

Cat. No.: B034860
CAS No.: 103614-86-4
M. Wt: 208.34 g/mol
InChI Key: OEBIUKPSCOVDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenol, 1,2,3,4,4a,5,8,8a-octahydro-2,2,6,8-tetramethyl- is a chemical compound with the molecular formula C18H30O. This compound is also known as muscone and has a strong musky odor. Muscone is widely used in perfumes and fragrances due to its unique smell. In addition to its use in the fragrance industry, muscone has also been studied for its potential medicinal properties.

Mechanism of Action

Muscone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Activation of the AMPK pathway has been linked to a number of beneficial effects, including improved insulin sensitivity, reduced inflammation, and increased longevity.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, muscone has also been studied for its effects on the body's biochemistry and physiology. Research has shown that muscone can increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Muscone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for overall health.

Advantages and Limitations for Lab Experiments

Muscone has several advantages for use in lab experiments, including its strong musky odor, which makes it easy to detect. However, muscone can be difficult to work with due to its low solubility in water and its tendency to form crystals. Additionally, muscone is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on muscone. One area of interest is its potential use in the treatment of cancer, as research has shown that muscone can induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the mechanisms of action of muscone and its effects on the body's biochemistry and physiology.

Scientific Research Applications

Muscone has been studied for its potential medicinal properties, including its ability to inhibit the growth of cancer cells. Research has shown that muscone can induce apoptosis, or programmed cell death, in cancer cells. Muscone has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

Properties

103614-86-4

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,2,6,8-tetramethyl-3,4,4a,5,8,8a-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C14H24O/c1-9-7-10(2)12-11(8-9)5-6-14(3,4)13(12)15/h7,10-13,15H,5-6,8H2,1-4H3

InChI Key

OEBIUKPSCOVDQZ-UHFFFAOYSA-N

SMILES

CC1C=C(CC2C1C(C(CC2)(C)C)O)C

Canonical SMILES

CC1C=C(CC2C1C(C(CC2)(C)C)O)C

103614-86-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dimethyl-cyclohex-2-en-1-one, used as starting material in the above described process, can be prepared starting from isopropyl-methyl ketone and acrolein according to a condensation reaction in the presence of an acidic dehydrating agent as indicated hereinbelow: ##STR12##
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